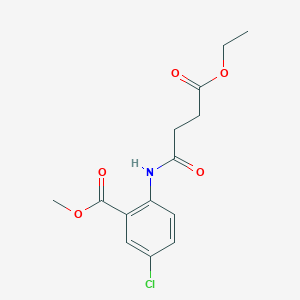
Methyl 5-chloro-2-(4-ethoxy-4-oxobutanamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-2-(4-ethoxy-4-oxobutanamido)benzoate typically involves the reaction of 5-chloro-2-aminobenzoic acid with 4-ethoxy-4-oxobutanoic acid under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2-(4-ethoxy-4-oxobutanamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 5-chloro-2-(4-ethoxy-4-oxobutanamido)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 5-chloro-2-(4-ethoxy-4-oxobutanamido)benzoate involves its interaction with specific molecular targets and pathways. For instance, as an intermediate in the synthesis of Tolvaptan, it plays a role in modulating the activity of vasopressin receptors, which are involved in water and electrolyte balance in the body .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-methoxy-4-oxobutanamido)benzoate: This compound has a similar structure but with a methoxy group instead of an ethoxy group.
Methyl 5-chloro-2-(4-methylphenylsulfonylamino)benzoate: This compound features a methylphenylsulfonyl group instead of the ethoxy-oxobutanamido group.
Uniqueness
Methyl 5-chloro-2-(4-ethoxy-4-oxobutanamido)benzoate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of important pharmaceuticals like Tolvaptan highlights its significance in medicinal chemistry .
Biological Activity
Methyl 5-chloro-2-(4-ethoxy-4-oxobutanamido)benzoate is a synthetic organic compound with the molecular formula C14H16ClNO5 and a molecular weight of approximately 313.73 g/mol. This compound features a chloro substituent at the 5-position of the benzoate ring and an amide functional group derived from 4-ethoxy-4-oxobutanoic acid, which contributes to its unique chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Physical Properties
- Molecular Formula : C14H16ClNO5
- Molecular Weight : 313.73 g/mol
- CAS Number : 247237-43-0
This compound exhibits biological activity through various mechanisms that may include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways.
- Interaction with Biological Macromolecules : Studies suggest that it interacts with proteins and nucleic acids, which could elucidate its mechanism of action in therapeutic contexts.
- Potential Antimicrobial Activity : Given its structural similarities to other bioactive compounds, it may exhibit antimicrobial properties that warrant further investigation.
Research Findings
- In Vitro Studies : Preliminary studies have shown that this compound has significant effects on cell lines, indicating potential cytotoxicity against certain cancer types.
- Pharmacological Profiling : The compound has been evaluated for its pharmacological properties, showing promise as a lead compound in drug development due to its unique structure that may effectively interact with biological targets.
Case Studies
Several case studies have highlighted the biological activity of related compounds, providing insights into potential therapeutic applications:
- A study demonstrated that similar chloro-substituted benzoates exhibited enhanced binding affinity to serotonin receptors, suggesting that this compound may also possess similar properties .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with related compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 4-chloro-2-(5-methoxy-1,5-dioxopentyl)methylamino benzoate | C14H16ClN | Contains a methoxy group; different amine structure |
| 5-Chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester | C15H14ClNO4S | Sulfonyl group present; distinct pharmacological profile |
| Methyl 2-(4-bromo-3-oxobutanoyl)amino benzoate | C12H12BrNO3 | Bromo substituent; different oxobutanoic acid derivative |
The unique combination of chloro and ethoxy groups along with the oxobutyl chain in this compound may confer distinct biological activities compared to these similar compounds.
Properties
CAS No. |
380394-92-3 |
|---|---|
Molecular Formula |
C14H16ClNO5 |
Molecular Weight |
313.73 g/mol |
IUPAC Name |
methyl 5-chloro-2-[(4-ethoxy-4-oxobutanoyl)amino]benzoate |
InChI |
InChI=1S/C14H16ClNO5/c1-3-21-13(18)7-6-12(17)16-11-5-4-9(15)8-10(11)14(19)20-2/h4-5,8H,3,6-7H2,1-2H3,(H,16,17) |
InChI Key |
MUGDWPUKNQLUTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=C(C=C(C=C1)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















